REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[N:6][C:5]([O:8][CH3:9])=[C:4]([CH:10]([OH:12])[CH3:11])[CH:3]=1>O1CCCC1.[O-2].[O-2].[Mn+4]>[Cl:1][C:2]1[N:7]=[N:6][C:5]([O:8][CH3:9])=[C:4]([C:10](=[O:12])[CH3:11])[CH:3]=1 |f:2.3.4|
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Name
|
|
Quantity
|
3.85 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(N=N1)OC)C(C)O
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
35.5 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
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Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred for 48 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solids are removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product is purified
|
Type
|
CUSTOM
|
Details
|
separated from 1-(3-chloro-6-methoxy-pyridazin-4-yl)-ethanone by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of ethyl acetate in heptane
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(N=N1)OC)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |